PROTAC MDM2 Degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC MDM2 Degrader-2 is a compound designed using proteolysis-targeting chimera technology. This compound specifically targets the Mouse Double Minute 2 homolog protein for degradation. The Mouse Double Minute 2 homolog protein is an oncogenic E3 ligase that effectively degrades the tumor suppressor protein p53. By degrading the Mouse Double Minute 2 homolog protein, this compound aims to restore the tumor-suppressing activity of p53, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC MDM2 Degrader-2 involves the conjugation of a ligand that binds to the Mouse Double Minute 2 homolog protein with a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The synthetic route typically includes the following steps:
Synthesis of the Mouse Double Minute 2 homolog ligand: This involves the preparation of a small molecule that specifically binds to the Mouse Double Minute 2 homolog protein.
Synthesis of the E3 ubiquitin ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase.
Linker synthesis: A chemical linker is synthesized to connect the two ligands.
Conjugation: The Mouse Double Minute 2 homolog ligand and the E3 ubiquitin ligase ligand are conjugated using the chemical linker under specific reaction conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
PROTAC MDM2 Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s activity.
Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide and acetonitrile. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and properties compared to the parent compound .
Scientific Research Applications
PROTAC MDM2 Degrader-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study protein degradation mechanisms and develop new degradation technologies.
Biology: In biological research, this compound is used to investigate the role of the Mouse Double Minute 2 homolog protein in cellular processes and its interactions with other proteins.
Medicine: The compound has significant potential in cancer therapy, particularly in targeting cancers with overexpressed Mouse Double Minute 2 homolog protein and restoring p53 activity.
Industry: In the pharmaceutical industry, this compound is used in drug development and screening for new therapeutic agents
Mechanism of Action
PROTAC MDM2 Degrader-2 exerts its effects by inducing the degradation of the Mouse Double Minute 2 homolog protein. The compound binds to the Mouse Double Minute 2 homolog protein and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the Mouse Double Minute 2 homolog protein, marking it for degradation by the proteasome. As a result, the levels of the Mouse Double Minute 2 homolog protein decrease, leading to the accumulation and activation of the tumor suppressor protein p53. This activation triggers cell cycle arrest, apoptosis, and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROTAC MDM2 Degrader-2 include other PROTAC-based Mouse Double Minute 2 homolog degraders such as:
MI-265: Another PROTAC-based Mouse Double Minute 2 homolog degrader that induces apoptosis in leukemic cells.
Uniqueness
This compound is unique in its design and efficacy. It effectively induces rapid degradation of the Mouse Double Minute 2 homolog protein, leading to robust activation of p53 and potent anticancer activity. Compared to other similar compounds, this compound demonstrates higher potency and selectivity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLSSHVSGKCEKQ-AKOOKZATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H76Cl4N10O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.